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Introduction OR-449 is a first-in-class, orally bioavailable, potent, and selective small molecule
antagonist of Steroidogenic Factor-1 (SF-1, NR5A1).[1][2] SF-1 is an orphan nuclear receptor
that is a critical transcription factor for the development and function of the adrenal glands.[1][3]
In both pediatric and adult adrenocortical carcinoma (ACC), SF-1 is highly expressed and
considered a key driver of tumor growth, making it a promising therapeutic target.[3] OR-449 is
being developed by Orphagen Pharmaceuticals for the treatment of ACC and potentially other
cancers where SF-1 is highly elevated. Preclinical data indicate that OR-449 effectively inhibits
tumor cell proliferation and growth in relevant cancer models. The U.S. FDA has granted OR-
449 a Rare Pediatric Disease Designation for the treatment of pediatric ACC.

These application notes provide a summary of the known pharmacodynamic and
pharmacokinetic properties of OR-449 based on available preclinical data, along with detailed
protocols for key experimental assessments.

Pharmacodynamics (PD)

OR-449 exerts its anti-tumor effects by antagonizing the transcriptional activity of SF-1. This
leads to the inhibition of SF-1 target genes, suppression of DNA synthesis, and a reduction in
tumor cell proliferation.
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Quantitative Pharmacodynamic Data

The following table summarizes the key in vitro and in vivo pharmacodynamic parameters of

OR-449 from preclinical studies.

Parameter Assay Type System Value Reference
SF-1
o CHO Cell
ICso Transcriptional 15-20 nM
o Reporter Assay
Activity
DNA Synthesis SJ-ACC3
ICs0 (EdU Dissociated 500-600 nM
Incorporation) Tumor Cells
SJ-ACC3
_ Inhibition of DNA  Dissociated
Efficacy ) >80%
Synthesis Tumor Cells (at
10 uM)
R2C Cell- Progressive
) ] Tumor Growth Derived inhibition at 3,
In Vivo Efficacy o
Inhibition Xenografts 10, and 30 mg/kg
(Nude Mice) (oral)
Complete growth
SJ-ACC3
) ] Tumor Growth o blockade at 30
In Vivo Efficacy Pediatric ACC

Blockade

Xenograft (Mice)

mg/kg/day (oral,
28 days)

In Vivo Efficacy

Tumor Growth

Inhibition

SW1939
Pediatric ACC
Xenograft (Mice)

Partial inhibition
at 30 mg/kg

(oral)

Mechanism of Action: SF-1 Antagonism Signaling

Pathway

OR-449 functions by binding to the ligand-binding domain of the SF-1 nuclear receptor. This

prevents the recruitment of co-activators and subsequent transcription of SF-1 target genes,
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Caption: Mechanism of action of OR-449 as an SF-1 antagonist.

Pharmacokinetics (PK)

OR-449 has been evaluated in several animal species and demonstrates properties suitable for
oral administration, including good bioavailability and a long half-life.
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Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of OR-449 in preclinical

species.
Parameter Species Value Reference
Oral Bioavailability Mouse, Rat, Dog >20%
Plasma Half-Life (t1/2) Mouse, Rat, Dog >9 hours

Safety and Toxicology

Preliminary safety studies have been conducted to support clinical development.

Study Type  Species Dose Duration Findings Reference
No adverse
Exploratory Up to 100
Mouse 2 weeks effects
Safety Study mg/kg
observed
No serious
Up to 200
Safety Study Mouse & Dog 28 days adverse
mg/kg
events
Did not inhibit
o Rat (14 60 mg/kg ACTH-
Glucocorticoi )
) days), Dog (Rat), 200 N/A induced
d Function o
(21 days) mg/kg (Dog) glucocorticoid

levels

Experimental Protocols

The following are detailed protocols for representative assays used to characterize the

pharmacodynamic and pharmacokinetic properties of OR-449.

Protocol: In Vitro Cell Proliferation Assay (EdU

Incorporation)
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This protocol describes how to measure the inhibitory effect of OR-449 on DNA synthesis in
cancer cells.

Obijective: To determine the ICso of OR-449 for inhibiting cell proliferation by measuring the
incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine.

Materials:

e Adrenocortical carcinoma cell line (e.g., SJ-ACC3 dissociated cells, H295R)
o Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

e OR-449 compound, dissolved in DMSO

e EdU incorporation assay kit (e.g., Click-iT™ EdU Cell Proliferation Kit)

e 96-well microplates (clear bottom, black walls for imaging)

» High-content imaging system or fluorescence microscope

Procedure:

o Cell Seeding: Seed ACC cells into a 96-well microplate at a density of 5,000-10,000 cells per
well in 100 pL of complete medium. Incubate for 24 hours at 37°C, 5% COs-.

o Compound Treatment: Prepare a serial dilution of OR-449 in culture medium. The final
DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 uL
of the OR-449 dilutions or vehicle control (0.1% DMSO). Incubate for 48-72 hours.

o EdU Labeling: Add EdU to each well at a final concentration of 10 uM. Incubate for 2-4 hours
at 37°C.

o Fixation and Permeabilization: Remove the EdU-containing medium. Fix the cells with 3.7%
formaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton® X-100 for 20
minutes at room temperature.

o Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's
instructions (containing Alexa Fluor™ azide). Add the cocktail to each well and incubate for
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30 minutes in the dark.

» Nuclear Staining: Stain cell nuclei with Hoechst 33342 for 15 minutes.

e Imaging and Analysis: Wash the wells with PBS. Acquire images using a high-content
imaging system. Quantify the total number of cells (Hoechst-positive) and the number of
proliferating cells (EdU-positive).

o Data Analysis: Calculate the percentage of EdU-positive cells for each concentration. Plot
the percentage of proliferation against the log of OR-449 concentration and fit a dose-
response curve to determine the ICso value.
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Caption: Workflow for the in vitro EdU cell proliferation assay.
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Protocol: Murine Xenograft Model for In Vivo Efficacy

This protocol outlines the methodology for evaluating the anti-tumor activity of OR-449 in an
ACC patient-derived xenograft (PDX) or cell-derived xenograft (CDX) model.

Objective: To assess the in vivo efficacy of orally administered OR-449 on the growth of ACC
tumors in immunocompromised mice.

Materials:

e Immunocompromised mice (e.g., NOD-scid gamma (NSG) or nude mice)
e ACC tumor cells (e.g., SJ-ACC3, R2C) or PDX tumor fragments

o Matrigel®

e OR-449 compound

» Vehicle formulation (e.g., 0.5% methylcellulose in water)

o Calipers for tumor measurement

o Oral gavage needles

Procedure:

e Tumor Implantation:

o For CDX: Subcutaneously inject 1-5 x 10° ACC cells, resuspended in a 1:1 mixture of PBS
and Matrigel®, into the flank of each mouse.

o For PDX: Surgically implant a small fragment (approx. 3x3 mm) of a patient-derived tumor
into the subcutaneous space of the flank.

e Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-
150 mm?3). Monitor animal health and tumor volume 2-3 times per week. Tumor volume is
calculated using the formula: Volume = (Length x Width?) / 2.
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Randomization and Dosing: Once tumors reach the target volume, randomize mice into
treatment groups (e.g., Vehicle control, OR-449 at 10 mg/kg, OR-449 at 30 mg/kg).

Drug Administration: Administer OR-449 or vehicle daily via oral gavage for a predetermined
period (e.g., 28 days).

Endpoint Measurement: Continue to monitor tumor volume and body weight throughout the
study. The primary endpoint is tumor growth inhibition.

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumors
can be weighed and processed for further analysis (e.g., RNA sequencing for target gene
modulation, immunohistochemistry for proliferation markers like Ki-67).

Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor
Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.
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Caption: Workflow for an in vivo ACC tumor xenograft study.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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